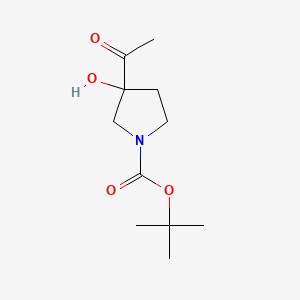

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of tert-butyl 3-acetyl-3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-hydroxy-3-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate.

Tert-butyl 3-acetyl-3-oxopyrrolidine-1-carboxylate: An oxidation product.

Tert-butyl 3-hydroxy-3-hydroxypyrrolidine-1-carboxylate: A reduction product.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyrrolidine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that may interact with various biological targets.

Inhibition of Metalloproteases

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of metalloproteases. These enzymes play crucial roles in various physiological processes, including tissue remodeling and inflammation. Research has indicated that compounds similar to tert-butyl derivatives can effectively inhibit metalloproteases associated with diseases such as hypertension and ischemia .

Cytoprotective Effects

Studies have shown that derivatives of pyrrolidine can possess cytoprotective properties. For instance, they have been implicated in protecting cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases . The ability to mitigate cell damage in various contexts suggests a broad therapeutic application.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. Antioxidants are critical in preventing cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in conditions characterized by oxidative stress, such as cardiovascular diseases and diabetes .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are noteworthy. By inhibiting pro-inflammatory cytokines and pathways, it may help manage conditions like arthritis and other inflammatory disorders. The modulation of inflammatory responses highlights its potential as a therapeutic agent in chronic inflammatory diseases .

Case Study 1: Cardiovascular Health

In a study focused on cardiovascular health, tert-butyl derivatives were tested for their ability to reduce blood pressure and improve endothelial function in animal models. The results indicated a significant reduction in systolic blood pressure and improved vascular reactivity, suggesting potential applications in treating hypertension .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal cell death. The findings showed that treatment with this compound significantly reduced neuronal apoptosis and preserved cell viability in vitro .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.